

# Risvodetinib vs. Placebo: An Evaluation of a Novel Parkinson's Disease Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Risvodetinib |           |
| Cat. No.:            | B12391595    | Get Quote |

A new therapeutic agent, **Risvodetinib**, has shown promise in a Phase 2 clinical trial by demonstrating a favorable safety profile and the potential to be the first treatment to reduce the underlying pathology of Parkinson's disease. While long-term data is not yet available, the initial 12-week study provides valuable insights for the research and drug development community.

**Risvodetinib**, an orally active, selective, and brain-penetrant c-Abl tyrosine kinase inhibitor, is being developed as a potential disease-modifying therapy for Parkinson's disease.[1][2] Unlike current treatments that primarily manage symptoms, **Risvodetinib** targets the fundamental disease mechanisms.[1][3] The core of its action lies in inhibiting the c-Abl enzyme, which plays a crucial role in the pathological cascade of Parkinson's disease.[1][4]

The activation of c-Abl by misfolded alpha-synuclein leads to a destructive cycle within neurons, including the accumulation of toxic alpha-synuclein, impaired mitochondrial function, and ultimately, nerve cell death.[1] By blocking c-Abl, **Risvodetinib** aims to halt this process, restore cellular repair mechanisms, and clear toxic proteins.[1] Preclinical studies in mouse models have shown that this mechanism can protect dopaminergic neurons from degeneration and reduce alpha-synuclein pathology.[2]

## The '201 Trial': A Head-to-Head Comparison

The primary source of clinical data for **Risvodetinib** comes from the Phase 2 '201 Trial' (NCT05424276), a multicenter, double-blind, placebo-controlled study.[5][6][7] This trial



evaluated the safety, tolerability, and preliminary efficacy of **Risvodetinib** in patients with untreated Parkinson's disease over a 12-week period.[5][6]

## **Experimental Protocol: The '201 Trial'**

The study enrolled 126 participants who were randomized to receive one of three daily doses of **Risvodetinib** (50 mg, 100 mg, or 200 mg) or a placebo.[5][6] The primary endpoint focused on safety and tolerability, assessing treatment-emergent adverse events, cardiovascular safety, and other standard laboratory analyses.[3] Secondary endpoints aimed to measure clinical benefit through various scales assessing motor and non-motor functions, including the Movement Disorders Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and the Schwab and England Activities of Daily Living (SEADL) scale.[5][7] Exploratory biomarkers, such as cutaneous neuronal alpha-synuclein deposition, were also analyzed to assess the drug's impact on the underlying pathology.[5][7]





Click to download full resolution via product page

Figure 1: Experimental workflow of the Phase 2 '201 Trial'.

# **Quantitative Data Summary**

The '201 Trial' met its primary endpoint, demonstrating that **Risvodetinib** was safe and well-tolerated, with an adverse event profile similar to that of the placebo.[5][6]



| Outcome<br>Measure                                        | Placebo                    | Risvodetinib<br>(50 mg)                   | Risvodetinib<br>(100 mg)                           | Risvodetinib<br>(200 mg) |
|-----------------------------------------------------------|----------------------------|-------------------------------------------|----------------------------------------------------|--------------------------|
| Primary<br>Endpoint: Safety<br>& Tolerability             |                            |                                           |                                                    |                          |
| Completion Rate                                           | -                          | \multicolumn{3}{c                         | }{95% overall}                                     | _                        |
| Dosing<br>Compliance                                      | -                          | \multicolumn{3}{c                         | }{99% overall}                                     |                          |
| Adverse Event<br>Frequency                                | Similar to<br>Risvodetinib | \multicolumn{3}{c                         | }{Similar to Placebo}                              | _                        |
| Common Adverse Events (Nausea, Diarrhea, Vomiting, Edema) | Similar to<br>Risvodetinib | \multicolumn{3}{c                         | }{No more<br>frequent than<br>Placebo}             | _                        |
| Falls (Reported as Adverse Event)                         | -                          | \multicolumn{3}{c                         | }{Reduced nearly<br>5-fold relative to<br>Placebo} | -                        |
| Secondary & Exploratory Endpoints                         |                            |                                           |                                                    | _                        |
| MDS-UPDRS<br>Part 2                                       | -                          | Favorable Trend                           | Nominally<br>Statistically<br>Significant          | Favorable Trend          |
| Schwab & England Activities of Daily Living (SEADL)       | -                          | Nominally<br>Statistically<br>Significant | Favorable Trend                                    | Favorable Trend          |
| Cutaneous<br>Neuronal Alpha-                              | -                          | \multicolumn{3}{c                         | }{Dose-<br>dependent                               |                          |



Check Availability & Pricing



| Synuclein  | reduction |
|------------|-----------|
| Deposition | observed} |

Note: Specific p-values for statistical significance were not consistently reported in the publicly available sources.

# **Signaling Pathway of Risvodetinib**





Click to download full resolution via product page

Figure 2: Proposed signaling pathway of Risvodetinib in Parkinson's disease.



#### **Discussion and Future Outlook**

The initial findings from the '201 Trial' are encouraging, particularly the reduction in alpha-synuclein pathology, a first for an experimental therapy in Parkinson's disease.[5] The safety profile, being comparable to placebo, is also a significant positive outcome.[5][6] However, the 12-week duration of the trial is insufficient to evaluate the long-term benefits of **Risvodetinib**. Neurodegenerative diseases like Parkinson's progress over many years, and a longer-term study is necessary to determine if the observed pathological and functional changes translate into a sustained disease-modifying effect.

A one-year extension study of the '201 Trial' is underway, which will provide more data on the long-term safety and efficacy of **Risvodetinib**.[4][8] The results of this extension, along with a potential Phase 3 trial, will be critical in determining the ultimate role of **Risvodetinib** in the management of Parkinson's disease.[7] For the scientific community, the progress of **Risvodetinib** represents a significant step forward in the development of targeted therapies for neurodegenerative disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Risvodetinib :: ABLi Therapeutics, Inc. [ablitherapeutics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Risvodetinib Breakthrough in Parkinson's Disease | AAN 2024 [delveinsight.com]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. Risvodetinib Shows First-Ever Reduction in Alpha-Synuclein Pathology in Phase 2 Parkinson's Disease Trial [trial.medpath.com]
- 6. ABLi Therapeutics Reports Final Results from the Phase 2 [globenewswire.com]
- 7. neurologylive.com [neurologylive.com]
- 8. A Potential Treatment for Parkinson's Disease Showing Safety and Tolerability Medical Education on ReachMD [reachmd.com]



• To cite this document: BenchChem. [Risvodetinib vs. Placebo: An Evaluation of a Novel Parkinson's Disease Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391595#evaluating-the-long-term-benefits-of-risvodetinib-versus-placebo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com